molecular formula C25H24N2O5S2 B4233820 2-methoxy-1-N,6-N-bis(2-methylphenyl)naphthalene-1,6-disulfonamide

2-methoxy-1-N,6-N-bis(2-methylphenyl)naphthalene-1,6-disulfonamide

Cat. No.: B4233820
M. Wt: 496.6 g/mol
InChI Key: JDDOHBKKBKKFRT-UHFFFAOYSA-N
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Description

2-methoxy-N,N’-bis(2-methylphenyl)-1,6-naphthalenedisulfonamide is a complex organic compound with a unique structure that includes a naphthalene core substituted with methoxy and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,N’-bis(2-methylphenyl)-1,6-naphthalenedisulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of methoxy and sulfonamide groups. Common reagents used in these reactions include methanol, sulfonyl chlorides, and aromatic amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,N’-bis(2-methylphenyl)-1,6-naphthalenedisulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitro compounds in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide groups can produce corresponding amines.

Scientific Research Applications

2-methoxy-N,N’-bis(2-methylphenyl)-1,6-naphthalenedisulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N,N’-bis(2-methylphenyl)-1,6-naphthalenedisulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyridine: A simpler compound with a methoxy group attached to a pyridine ring.

    2,6-dimethoxypyridine: Contains two methoxy groups on a pyridine ring.

    4-methoxypyridine: A methoxy group attached to the fourth position of a pyridine ring.

Uniqueness

2-methoxy-N,N’-bis(2-methylphenyl)-1,6-naphthalenedisulfonamide is unique due to its complex structure and the presence of both methoxy and sulfonamide groups on a naphthalene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-1-N,6-N-bis(2-methylphenyl)naphthalene-1,6-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-17-8-4-6-10-22(17)26-33(28,29)20-13-14-21-19(16-20)12-15-24(32-3)25(21)34(30,31)27-23-11-7-5-9-18(23)2/h4-16,26-27H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDOHBKKBKKFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)S(=O)(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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